![molecular formula C15H30SiSn B14220931 Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane CAS No. 820250-81-5](/img/structure/B14220931.png)
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is a chemical compound that belongs to the class of organotin and organosilicon compounds It is characterized by the presence of both tin (Sn) and silicon (Si) atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic and reactive nature of the starting materials and intermediates.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The trimethylstannyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to metal centers or other reactive sites, thereby influencing the reactivity and properties of the system. The specific molecular targets and pathways depend on the context of its application, such as catalysis, material science, or biological systems.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(tributylstannyl)silane: Another organotin-organosilicon compound with similar structural features.
Trimethylsilane: A simpler organosilicon compound without the tin atom.
Tributyltin chloride: An organotin compound without the silicon atom.
Uniqueness
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is unique due to the presence of both tin and silicon atoms within its structure, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical transformations and applications.
Properties
CAS No. |
820250-81-5 |
|---|---|
Molecular Formula |
C15H30SiSn |
Molecular Weight |
357.19 g/mol |
IUPAC Name |
trimethyl(4-trimethylstannylnon-4-en-1-ynyl)silane |
InChI |
InChI=1S/C12H21Si.3CH3.Sn/c1-5-6-7-8-9-10-11-12-13(2,3)4;;;;/h8H,5-7,10H2,1-4H3;3*1H3; |
InChI Key |
VSMGNTGFQXQNBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CC#C[Si](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


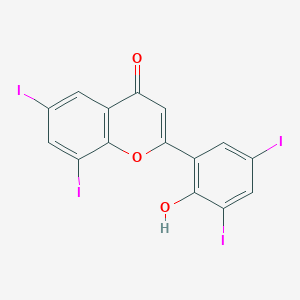
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)

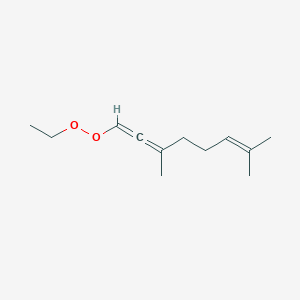
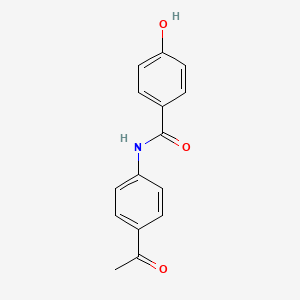
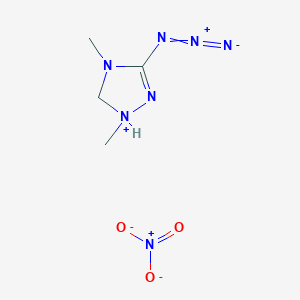

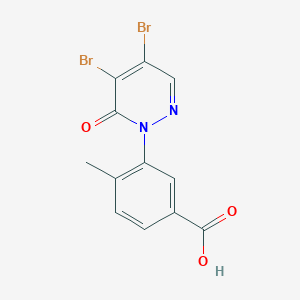
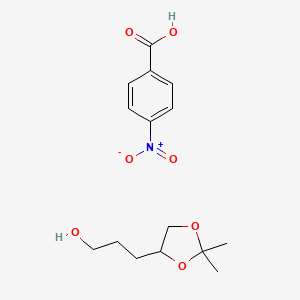

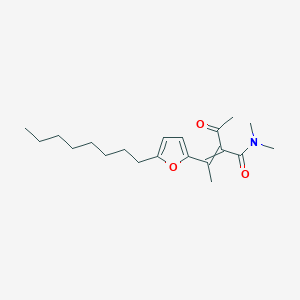
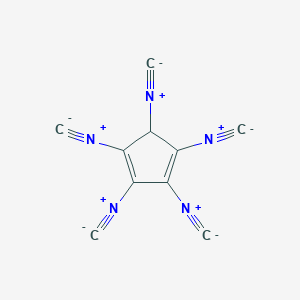
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
